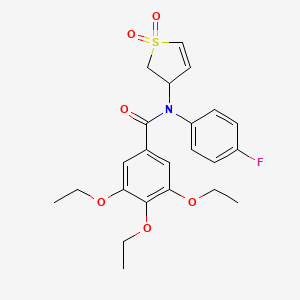![molecular formula C17H18F3N3O2 B2820262 2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine CAS No. 2320208-31-7](/img/structure/B2820262.png)
2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrazole moiety, and a trifluoromethoxy-substituted phenyl group, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring. The final step involves the introduction of the trifluoromethoxyphenyl group. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: Similar in having a substituted phenyl group, but differs in its functional groups and overall structure.
4,4’-Dichlorobenzophenone: Shares the phenyl group but has different substituents and lacks the piperidine and pyrazole rings.
Uniqueness
What sets 2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine apart is its combination of a piperidine ring, a pyrazole moiety, and a trifluoromethoxy-substituted phenyl group
Propiedades
IUPAC Name |
[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-22-14(9-10-21-22)15-4-2-3-11-23(15)16(24)12-5-7-13(8-6-12)25-17(18,19)20/h5-10,15H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNFOEFSHKHDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-(furan-2-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2820180.png)
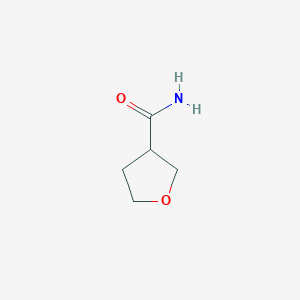
![N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide](/img/structure/B2820182.png)
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2820183.png)
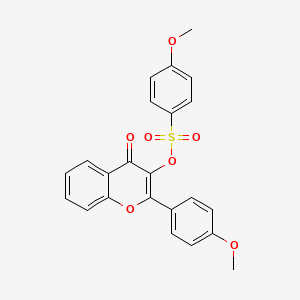
![N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B2820186.png)
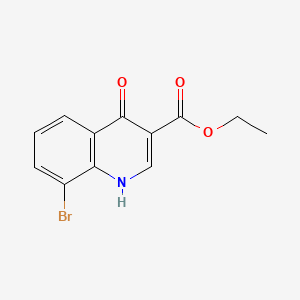
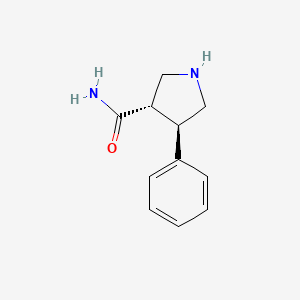
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2820192.png)
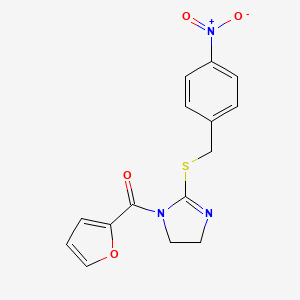
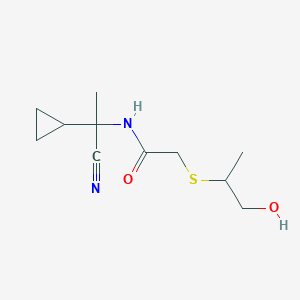
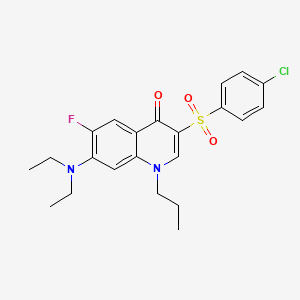
![4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820201.png)
